molecular formula C16H18N2Na2O14S2 B7796538 BS3 Crosslinker disodium

BS3 Crosslinker disodium

Cat. No.: B7796538
M. Wt: 572.4 g/mol
InChI Key: MGJYOHMBGJPESL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BS3 Crosslinker disodium primarily undergoes nucleophilic substitution reactions. The N-hydroxysulfosuccinimide esters at each end of the molecule react with primary amines in proteins, forming stable amide bonds. This reaction occurs efficiently in pH 7 to 9 buffers, releasing N-hydroxysulfosuccinimide as a byproduct . The major products formed from these reactions are crosslinked proteins, which can be analyzed using various biochemical techniques .

Mechanism of Action

The mechanism of action of BS3 Crosslinker disodium involves the formation of covalent bonds between the N-hydroxysulfosuccinimide esters and primary amines in proteins. This reaction results in the formation of stable amide bonds, effectively crosslinking the proteins. The charged sulfonyl groups make the compound membrane-impermeable, restricting its action to cell-surface proteins .

Comparison with Similar Compounds

BS3 Crosslinker disodium is often compared with disuccinimidyl suberate, its water-insoluble analog. While both compounds have similar reactivity towards primary amines, this compound is water-soluble and membrane-impermeable, making it more suitable for cell-surface protein crosslinking . Other similar compounds include:

This compound stands out due to its water solubility and specific application in cell-surface protein studies, making it a valuable tool in various fields of biological research.

Properties

IUPAC Name

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJYOHMBGJPESL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2Na2O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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